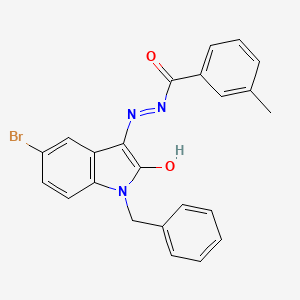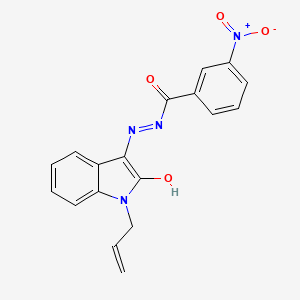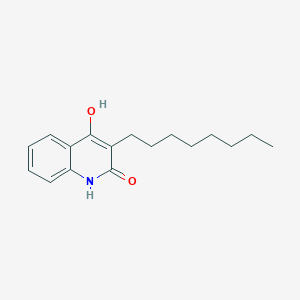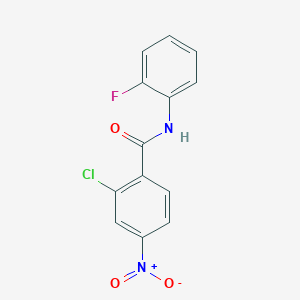
3-ME-Benzoic acid (1-benzyl-5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ME-Benzoic acid (1-benzyl-5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is a complex organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ME-Benzoic acid (1-benzyl-5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.
Hydrazide Formation: The brominated indole is reacted with hydrazine hydrate to form the hydrazide derivative.
Condensation with 3-ME-Benzoic Acid: Finally, the hydrazide derivative is condensed with 3-ME-Benzoic acid under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, alternative solvents, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-ME-Benzoic acid (1-benzyl-5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ME-Benzoic acid (1-benzyl-5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- Indole-3-carboxylic acid derivatives
- Benzylidene hydrazides
- Bromo-substituted indoles
Uniqueness
3-ME-Benzoic acid (1-benzyl-5-bromo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H18BrN3O2 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
N-(1-benzyl-5-bromo-2-hydroxyindol-3-yl)imino-3-methylbenzamide |
InChI |
InChI=1S/C23H18BrN3O2/c1-15-6-5-9-17(12-15)22(28)26-25-21-19-13-18(24)10-11-20(19)27(23(21)29)14-16-7-3-2-4-8-16/h2-13,29H,14H2,1H3 |
InChI Key |
PAQCBVGKVJRYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(benzylamino)-2,2,2-trichloroethyl]-3-chlorobenzamide](/img/structure/B11702957.png)
![methyl 4-{(E)-[4-oxo-2-(phenylamino)-1,3-thiazol-5(4H)-ylidene]methyl}benzoate](/img/structure/B11702970.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11702973.png)

![1-{(E)-[(5-chloropyridin-2-yl)imino]methyl}-2-naphthol](/img/structure/B11702982.png)


![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B11702990.png)



![1-(4-bromophenyl)-2-hydroxy-2-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11703000.png)
![2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}-6-methoxy-4-nitrophenol](/img/structure/B11703002.png)
